molecular formula C21H21N5O2S2 B2658315 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1226454-18-7

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2658315
CAS No.: 1226454-18-7
M. Wt: 439.55
InChI Key: ZUSBVCWGUBCRJD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a thiadiazole ring, a piperidine ring, and a benzothiazole ring. These functional groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis route for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the piperidine and thiadiazole rings, sulfur in the thiadiazole and benzothiazole rings, and oxygen in the furan ring could have significant effects on the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich nitrogen, sulfur, and oxygen atoms, which could act as nucleophiles in reactions. Additionally, the compound could potentially undergo reactions at the carbonyl group of the acetamide moiety .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of multiple heterocyclic rings could increase the compound’s stability and rigidity. The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound is involved in the synthesis and characterization of various chemical entities, demonstrating its utility in constructing complex molecules and heterocyclic derivatives. A notable example includes the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide through the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine. This process highlights the compound's role in generating new molecules with potential biological applications (Ismailova et al., 2014).

Biological Activities and Antimicrobial Studies

Compounds related to 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have been evaluated for their biological activities, including antimicrobial effects. Research into novel 1,3,4-thiadiazole amide derivatives containing piperazine indicates their potential inhibitory effects on bacterial growth, showcasing the therapeutic possibilities of these compounds in addressing microbial resistance (Xia, 2015).

Anticonvulsant and Neuropharmacological Properties

Exploration into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including those with furan and thiadiazole moieties, has revealed significant anticonvulsant activities. These findings are crucial for the development of new pharmacological agents aimed at treating neurological disorders, demonstrating the compound's potential in neuropharmacology (Kohn et al., 1993).

Anticancer Research

Investigations into the carcinogenicity of compounds with amino-heterocyclic substituents, including those related to this compound, provide valuable insights into their effects on tumor development. This research is instrumental in understanding the potential carcinogenic risks associated with certain chemical structures and their implications for cancer treatment strategies (Cohen et al., 1975).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

Future research could focus on exploring the biological activity of this compound and related compounds. This could include testing the compound’s activity against various biological targets, studying its mechanism of action, and optimizing its structure for increased activity and reduced toxicity .

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-13-4-5-15-17(11-13)29-21(22-15)23-18(27)12-26-8-6-14(7-9-26)19-24-25-20(30-19)16-3-2-10-28-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSBVCWGUBCRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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